

In-Depth Technical Guide: Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate*

Cat. No.: B163254

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CAS Number: 138227-62-0

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate**, a key chemical intermediate in pharmaceutical research and development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry, with a focus on its role as a versatile building block in the creation of complex molecular architectures.

Chemical and Physical Properties

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is a multifaceted organic compound. Below is a summary of its key quantitative data, essential for its application in synthetic chemistry.

Property	Value	Reference
CAS Number	138227-62-0	
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₅	
Molecular Weight	322.36 g/mol	
Appearance	Pale yellow solid	
Melting Point	94-96 °C	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	

Synthesis and Experimental Protocols

The synthesis of **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate** is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

This procedure details the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-fluoronitrobenzene.

Experimental Protocol:

Materials:

- Tert-butyl 4-hydroxypiperidine-1-carboxylate
- 4-Fluoronitrobenzene
- Sodium hydride (60% dispersion in mineral oil)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.
- The resulting mixture is stirred at room temperature for 30 minutes.
- A solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF is then added dropwise.
- The reaction mixture is heated to 80 °C and stirred for 12 hours.
- After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate** as a pale yellow solid.

Spectroscopic Data

The structural confirmation of **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate** is achieved through various spectroscopic techniques.

Spectroscopic Data	
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	8.21 (d, $J = 9.2$ Hz, 2H), 6.95 (d, $J = 9.2$ Hz, 2H), 4.60-4.55 (m, 1H), 3.75-3.68 (m, 2H), 3.38-3.30 (m, 2H), 2.05-1.98 (m, 2H), 1.85-1.75 (m, 2H), 1.48 (s, 9H).
^{13}C NMR (CDCl_3 , 101 MHz) δ (ppm)	163.7, 154.7, 141.6, 125.9, 115.9, 80.1, 71.8, 41.0, 30.8, 28.4.
Mass Spectrometry (ESI)	m/z : 323.2 $[\text{M}+\text{H}]^+$

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate** make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of the Boc-protected piperidine ring allows for further functionalization, while the nitrophenoxy group can be readily converted to other functionalities, such as an amino group, which is a common pharmacophore.

Role as a Synthetic Intermediate

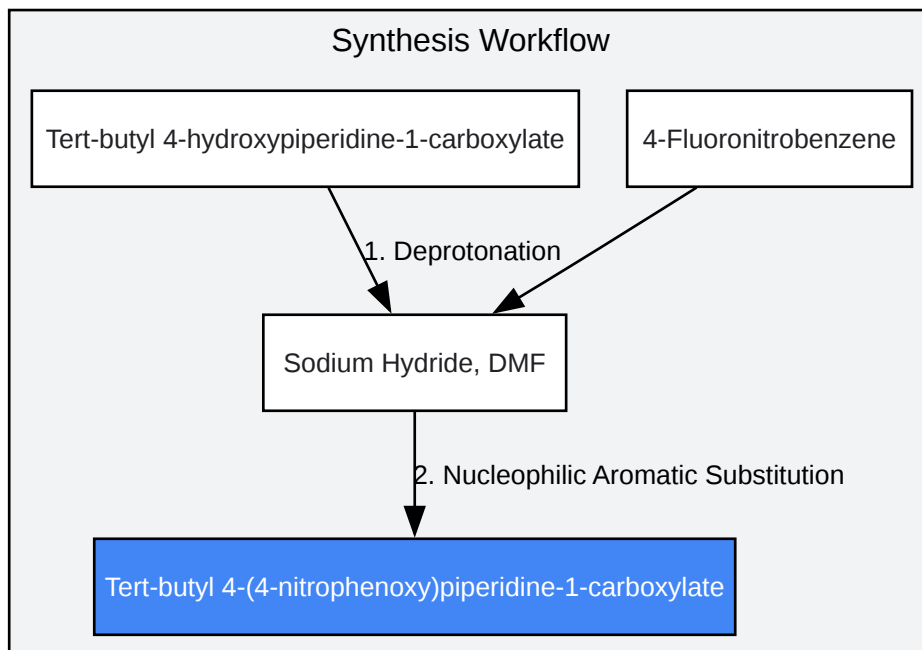
This compound serves as a crucial building block in multi-step syntheses. The Boc protecting group can be easily removed under acidic conditions, revealing a secondary amine that can participate in a variety of coupling reactions. The nitro group can be reduced to an aniline derivative, which is a precursor for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Use in the Development of Bioactive Molecules

Derivatives of this compound are explored in various therapeutic areas. For instance, the corresponding aniline derivative, **tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate**, is utilized in the synthesis of kinase inhibitors and other targeted therapies.

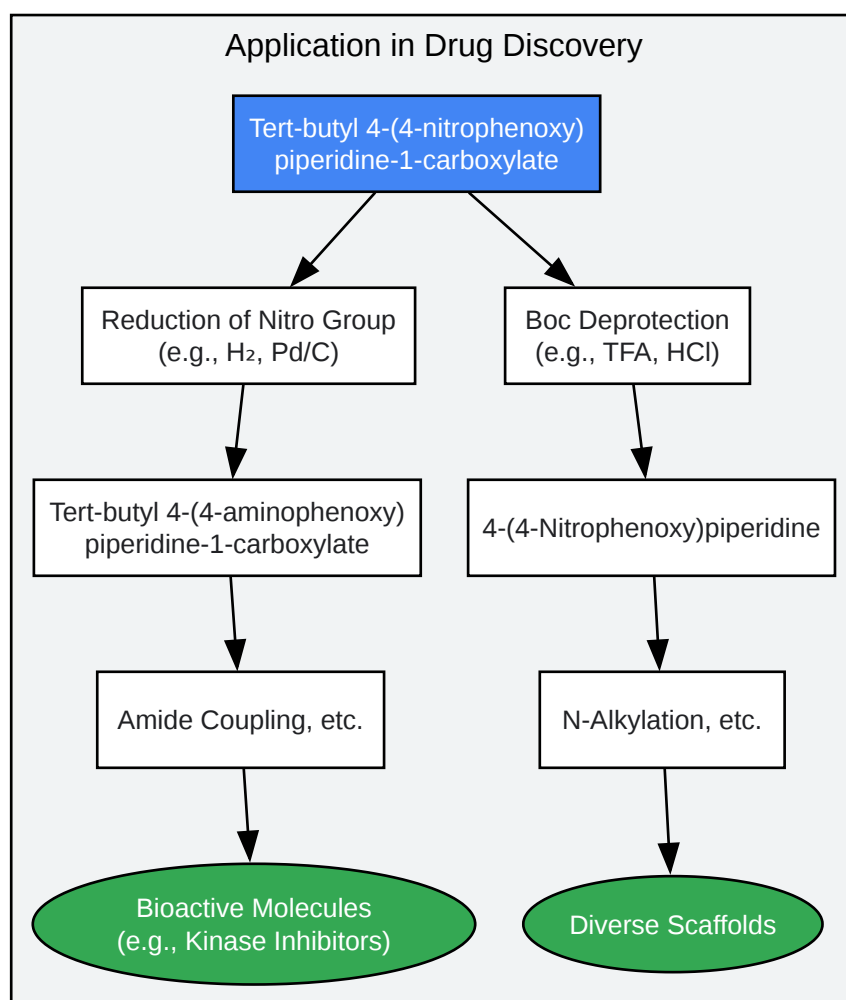
Experimental and Logical Workflow Diagrams

To visually represent the synthesis and potential applications, the following diagrams have been generated.



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Caption: Synthetic workflow for **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate**.



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Caption: Potential synthetic transformations and applications in drug discovery.

- To cite this document: BenchChem. [In-Depth Technical Guide: Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b163254#tert-butyl-4-4-nitrophenoxy-piperidine-1-carboxylate-cas-number\]](https://www.benchchem.com/product/b163254#tert-butyl-4-4-nitrophenoxy-piperidine-1-carboxylate-cas-number)

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